

Preliminary Technical Guide: ATPase-IN-5

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Compound of Interest

Compound Name: ATPase-IN-5

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Abstract

This document provides a preliminary technical overview of **ATPase-IN-5**, a novel small molecule inhibitor targeting the Vacuolar-type H⁺-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments and, in certain cancers, for maintaining an alkaline intracellular pH that promotes proliferation and metastasis.[1][2][3][4] **ATPase-IN-5** demonstrates potent and selective inhibition of V-ATPase activity, suggesting its potential as a therapeutic agent in oncology. This guide summarizes the current understanding of **ATPase-IN-5**, including its mechanism of action, kinetic data, and detailed experimental protocols for its characterization.

Introduction to V-ATPase and ATPase-IN-5

The Vacuolar-type H⁺-ATPase (V-ATPase) is a multi-subunit enzyme that couples the energy from ATP hydrolysis to pump protons across membranes.[1] This activity is essential for the function of various organelles, including lysosomes, endosomes, and the Golgi apparatus. In certain pathological conditions, such as cancer, V-ATPase is often overexpressed and localized to the plasma membrane, where it contributes to the acidification of the tumor microenvironment and facilitates cancer cell invasion and metastasis.

ATPase-IN-5 is a novel investigational inhibitor designed to target the V-ATPase. Its mechanism of action involves the disruption of the proton translocation process, leading to an increase in intra-tumoral pH and subsequent induction of apoptosis in cancer cells.

Quantitative Data Summary

The inhibitory activity of **ATPase-IN-5** against V-ATPase has been characterized using various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of **ATPase-IN-5** against V-ATPase

Parameter	Value	Conditions
IC50	15 nM	Purified human V-ATPase, pH 7.4, 37°C
Ki	5 nM	Competitive inhibition kinetics
Cellular Potency (A549)	50 nM	Cell-based proton efflux assay
Selectivity	>1000-fold	Against a panel of other ATPases (Na ⁺ /K ⁺ -ATPase, SERCA)

Table 2: Effect of **ATPase-IN-5** on Intracellular pH in A549 Lung Carcinoma Cells

Treatment	Intracellular pH (pHi)	Extracellular pH (pHe)
Vehicle Control	7.2 ± 0.1	6.8 ± 0.1
ATPase-IN-5 (50 nM)	6.8 ± 0.1	7.1 ± 0.1

Experimental Protocols

In Vitro V-ATPase Activity Assay

This protocol describes a method to measure the in vitro ATPase activity of purified V-ATPase using a malachite green-based phosphate detection assay.

Materials:

- Purified human V-ATPase
- Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4

- ATP solution: 10 mM ATP in water
- **ATPase-IN-5** stock solution in DMSO
- Malachite Green Reagent

Procedure:

- Prepare serial dilutions of **ATPase-IN-5** in Assay Buffer.
- In a 96-well plate, add 10 μ L of the diluted inhibitor or vehicle (DMSO).
- Add 80 μ L of purified V-ATPase (final concentration 5 nM) to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 μ L of ATP solution (final concentration 1 mM).
- Incubate the reaction at 37°C for 30 minutes.
- Stop the reaction by adding 20 μ L of Malachite Green Reagent.
- Read the absorbance at 620 nm using a microplate reader.
- Calculate the concentration of inorganic phosphate released and determine the IC₅₀ value of **ATPase-IN-5**.

Cellular Proton Efflux Assay

This protocol measures the effect of **ATPase-IN-5** on proton efflux from cancer cells, a functional indicator of V-ATPase activity at the plasma membrane.

Materials:

- A549 lung carcinoma cells
- BCECF-AM (pH-sensitive fluorescent dye)
- Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

- Acidification Buffer: HBSS with 20 mM MES, pH 6.0
- **ATPase-IN-5** stock solution in DMSO

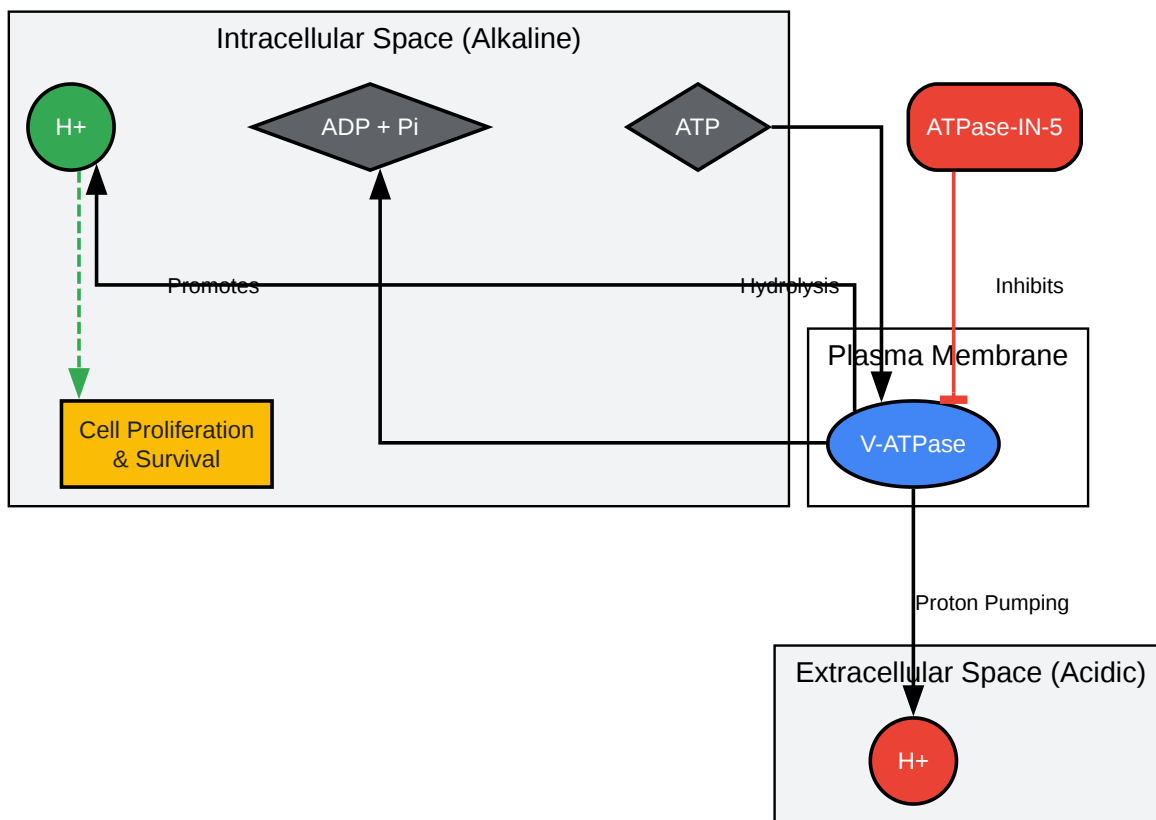
Procedure:

- Seed A549 cells in a 96-well black, clear-bottom plate and grow to confluence.
- Load the cells with 5 μ M BCECF-AM in Loading Buffer for 30 minutes at 37°C.
- Wash the cells twice with Loading Buffer.
- Treat the cells with various concentrations of **ATPase-IN-5** or vehicle in Loading Buffer for 1 hour.
- Replace the buffer with Acidification Buffer to induce a proton load.
- Monitor the change in BCECF fluorescence over time using a fluorescence plate reader (Excitation: 490 nm, Emission: 535 nm).
- Calculate the rate of proton efflux and determine the cellular potency of **ATPase-IN-5**.

Signaling Pathways and Experimental Workflows

V-ATPase in Cancer Cell pH Homeostasis and Proliferation

The following diagram illustrates the role of V-ATPase in maintaining a reversed pH gradient in cancer cells, which promotes proliferation and survival, and the proposed mechanism of action for **ATPase-IN-5**.

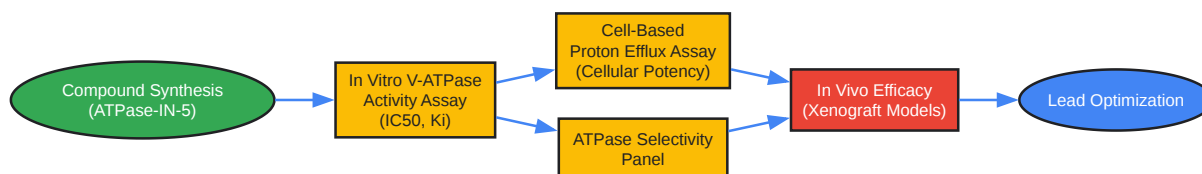


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Caption: V-ATPase utilizes ATP to pump protons out of cancer cells, promoting proliferation. **ATPase-IN-5** inhibits this process.

Experimental Workflow for ATPase-IN-5 Characterization

The following diagram outlines the key steps in the preclinical characterization of **ATPase-IN-5**.



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Caption: Workflow for characterizing **ATPase-IN-5** from synthesis to in vivo studies.

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